molecular formula C14H19N3O3 B4919290 4-[4-nitro-3-(1-pyrrolidinyl)phenyl]morpholine

4-[4-nitro-3-(1-pyrrolidinyl)phenyl]morpholine

Cat. No.: B4919290
M. Wt: 277.32 g/mol
InChI Key: OGAXLWFQZXLXDZ-UHFFFAOYSA-N
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Description

4-[4-nitro-3-(1-pyrrolidinyl)phenyl]morpholine is a complex organic compound characterized by the presence of a morpholine ring, a nitro group, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-nitro-3-(1-pyrrolidinyl)phenyl]morpholine typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the pyrrolidine and morpholine rings through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions using automated reactors. The process is optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-[4-nitro-3-(1-pyrrolidinyl)phenyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives with potential biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

4-[4-nitro-3-(1-pyrrolidinyl)phenyl]morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-nitro-3-(1-pyrrolidinyl)phenyl]morpholine involves its interaction with specific molecular targets in biological systems. The nitro group and the morpholine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

  • 4-[4-nitro-3-(1-pyrrolidinyl)phenyl]piperidine
  • 4-[4-nitro-3-(1-pyrrolidinyl)phenyl]pyrrolidine
  • 4-[4-nitro-3-(1-pyrrolidinyl)phenyl]pyrrole

Uniqueness: 4-[4-nitro-3-(1-pyrrolidinyl)phenyl]morpholine is unique due to the presence of both the morpholine and pyrrolidine rings, which confer distinct chemical and biological properties. The combination of these rings with the nitro group enhances its potential for diverse applications in medicinal chemistry and drug discovery.

Properties

IUPAC Name

4-(4-nitro-3-pyrrolidin-1-ylphenyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-17(19)13-4-3-12(15-7-9-20-10-8-15)11-14(13)16-5-1-2-6-16/h3-4,11H,1-2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAXLWFQZXLXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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